REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][NH2:10])[CH:5]=[C:6]([Cl:8])[CH:7]=1.Br[CH2:12][CH:13]([O:16][CH3:17])[O:14][CH3:15].C([O-])([O-])=O.[K+].[K+].O>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][NH:10][CH2:12][CH:13]([O:16][CH3:17])[O:14][CH3:15])[CH:5]=[C:6]([Cl:8])[CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)CN
|
Name
|
|
Quantity
|
123 μL
|
Type
|
reactant
|
Smiles
|
BrCC(OC)OC
|
Name
|
|
Quantity
|
95 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was processed by microwave irradiation at 150° C. for 10 min (3 cycles)
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
mixture extracted three times with AcOEt
|
Type
|
CUSTOM
|
Details
|
the organic phases collected
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give a crude which
|
Type
|
CUSTOM
|
Details
|
was purified by flash cromathography
|
Type
|
WASH
|
Details
|
eluting with CH
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)CNCC(OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |